molecular formula C8H7BrClN3 B2376193 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 885220-89-3

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2376193
CAS No.: 885220-89-3
M. Wt: 260.52
InChI Key: XMPNNZUQHXEYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CID 59777411) is a halogenated pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₈H₇BrClN₃ . Its structure features a bicyclic core with bromine at C-3, chlorine at C-7, and methyl groups at C-2 and C-3.

Properties

IUPAC Name

3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNNZUQHXEYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885220-89-3
Record name 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the condensation of 5-amino-3-methylpyrazole and a methyl-substituted enaminone (e.g., (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one) in aqueous medium. Potassium persulfate (K₂S₂O₈) acts as an oxidant, while sodium bromide (NaBr) or sodium chloride (NaCl) introduces halogen substituents. The sequence proceeds as follows:

  • Enaminone Formation : The enaminone reacts with the amino pyrazole to form a cyclic intermediate.
  • Oxidative Halogenation : K₂S₂O₈ oxidizes halide ions (Br⁻ or Cl⁻) to generate electrophilic halogen species, which substitute at the C3 and C7 positions.

Optimized Conditions :

  • Solvent : Water (green chemistry advantage).
  • Temperature : 80°C for 12–24 hours.
  • Molar Ratios : 1:1:1.5 (enaminone:amino pyrazole:K₂S₂O₈).
  • Halogen Source : NaBr for bromination, NaCl for chlorination.

Example :
Using 5-amino-2,5-dimethylpyrazole and a chloro-enaminone derivative, the reaction achieves 85–92% yield.

Post-Cyclization Halogenation

For pre-formed pyrazolo[1,5-a]pyrimidine cores, direct halogenation offers modular control over substitution patterns.

Bromination with N-Bromosuccinimide (NBS)

NBS in dichloromethane (DCM) selectively brominates the C3 position of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Procedure :

  • Dissolve the pyrazolo[1,5-a]pyrimidine precursor (1 equiv) in DCM.
  • Add NBS (1.2 equiv) at 0°C, then warm to room temperature.
  • Stir for 16 hours, followed by aqueous workup.

Yield : 76%.

Chlorination via Radical Pathways

Chlorine incorporation at C7 is achieved using sulfuryl chloride (SO₂Cl₂) or photochemical methods. Radical initiators like AIBN enhance regioselectivity.

Cyclocondensation Followed by Halogenation

Cyclocondensation of 1,3-Diketones

A two-step approach involves:

  • Core Formation : Reacting 1,3-diketones (e.g., acetylacetone) with 5-amino-3-methylpyrazole in acetic acid catalyzed by H₂SO₄.
  • Halogenation : Subsequent treatment with PCl₅ or PBr₃ introduces Cl or Br substituents.

Example :

  • Step 1 : Cyclocondensation yields 2,5-dimethylpyrazolo[1,5-a]pyrimidine (87% yield).
  • Step 2 : Bromination with PBr₃ at 100°C affords the 3-bromo derivative (70% yield).

Alternative Bromination Techniques

Copper-Mediated Bromination

A patent describes bromination using CuBr and NaNO₂ in HBr. This method is effective for electron-rich heterocycles but requires careful temperature control (40–70°C).

Yield : 60–62%.

Comparative Analysis of Synthetic Approaches

Method Yield Conditions Scalability Purity
One-Pot MCR 85–92% Aqueous, 80°C High >95%
Post-Cyclization 76% DCM, 0°C to RT Moderate 96%
Cyclocondensation 70% Acetic acid, H₂SO₄ Low 87%
Copper-Mediated 60–62% HBr, 40–70°C Low 80%

Key Findings :

  • The one-pot MCR offers the highest yield and scalability, ideal for industrial applications.
  • Post-cyclization halogenation provides regioselectivity but requires pre-formed intermediates.
  • Cyclocondensation methods are limited by harsh acid conditions and lower yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Bromine: Used in methanol and water for rapid bromination at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence ID
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Br (C-3), Cl (C-7), CH₃ (C-2, C-5) C₈H₇BrClN₃ Precursor for kinase inhibitors
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Br (C-3), CF₃ (C-7), lactam (C-5) C₇H₄BrF₃N₃O SNAr reactivity for C-5 functionalization
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine Br (C-3), isopropyl (C-7), CH₃ (C-2, C-5) C₁₁H₁₄BrN₃ Enhanced lipophilicity
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Br (C-3), Cl (C-5, C-7) C₆H₃BrCl₂N₃ Increased electrophilicity
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine Br (C-3), cyclohexyl (C-7), CH₃ (C-2, C-5) C₁₄H₁₈BrN₃ Improved metabolic stability

Key Observations :

  • Halogenation : Bromine at C-3 enhances cross-coupling reactivity (e.g., Suzuki-Miyaura reactions), while chlorine at C-7 modulates electronic effects and steric bulk .
  • Trifluoromethyl vs. Chlorine : The electron-withdrawing CF₃ group at C-7 (in ) enhances electrophilicity, enabling efficient nucleophilic substitution at C-5 .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 273.52) is lighter than its isopropyl (MW 268.15) and cyclohexyl (MW 284.22) analogues, suggesting better solubility in polar solvents .
  • Collision Cross-Section (CCS) : Predicted CCS values for the target compound (e.g., 149.1 Ų for [M+H]+) align with halogenated pyrazolo[1,5-a]pyrimidines, indicating similar gas-phase stability .

Biological Activity

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 885220-89-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine substituents enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Research indicates that this compound may act as a potent inhibitor of DHODH, an enzyme crucial for pyrimidine synthesis in rapidly dividing cells. This inhibition leads to reduced nucleotide availability and subsequently slows down cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant activity against various pathogens:

  • Antifungal Activity : In vitro assays have shown that certain derivatives possess antifungal properties against common pathogens such as Candida and Aspergillus species. The mechanism involves disruption of fungal cell wall synthesis .

Enzyme Inhibition

This compound has been reported to inhibit key enzymes involved in metabolic pathways:

  • Xanthine Oxidase (XO) Inhibition : Some studies suggest moderate inhibitory activity against XO, which is relevant for conditions like gout where uric acid levels are elevated .

Case Study 1: DHODH Inhibition

A study conducted by researchers demonstrated that this compound effectively inhibited DHODH in both enzymatic assays and cellular models. This inhibition was associated with a decrease in viral replication in measles virus assays, indicating potential for antiviral applications .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, derivatives of pyrazolo[1,5-a]pyrimidine were tested against several fungal strains. The results indicated that certain compounds exhibited EC50 values lower than those of conventional antifungals like fluconazole, suggesting enhanced efficacy .

Data Tables

Activity Target IC50/EC50 Value Reference
DHODH InhibitionDihydroorotate DehydrogenaseIC50 = 0.12 µM
Antifungal ActivityCandida albicansEC50 = 0.25 µg/mL
Xanthine Oxidase InhibitionXanthine OxidaseIC50 = 72.4 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or β-enaminone derivatives. For example, a three-step one-pot synthesis using a novel catalyst (e.g., Lewis acids) can streamline the process, with yields improved by optimizing temperature (80–120°C), solvent polarity (polar aprotic solvents like DMF), and catalyst loading (0.5–2 mol%) . Stepwise approaches may involve bromination/chlorination at specific positions using NBS (N-bromosuccinimide) or SOCl₂, followed by methylation with methyl iodide .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for distinct signals: ~δ 2.5 ppm (methyl groups at C2/C5), δ 6.8–8.5 ppm (aromatic protons), and absence of NH peaks due to full substitution .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 285–290 (M⁺) with isotopic patterns confirming bromine/chlorine .
  • IR Spectroscopy : Absence of N–H stretches (~3300 cm⁻¹) and presence of C–Br/C–Cl vibrations (550–750 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antiproliferative Assays : Use MTT/XTT in cervical (HeLa, SiHa) or leukemia cell lines, with IC₅₀ calculations .
  • Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest (e.g., propidium iodide staining) .
  • Apoptosis Markers : Western blot for BAX/Bcl-2 ratios or caspase-3 activation .

Advanced Research Questions

Q. How do structural modifications at the 3-bromo and 7-chloro positions affect target selectivity and potency in kinase inhibition?

  • Methodological Answer :

  • Replace bromine with smaller halogens (e.g., Cl/F) to study steric effects on kinase binding pockets. For example, 3-chloro analogs showed reduced CRF1 receptor affinity compared to bromo derivatives, suggesting halogen size impacts hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., -NO₂) at C7 to enhance electrophilicity for covalent kinase inhibition, as seen in pyrazolo[1,5-a]pyrimidine-based EGFR inhibitors .
  • Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with kinases like CDK2 or JAK2 .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines (e.g., G1 vs. G2/M arrest in HeLa vs. SiHa)?

  • Methodological Answer :

  • Mechanistic Profiling : Perform RNA-seq to identify cell line-specific p53/p21 activation pathways. For instance, HeLa (HPV+) shows E6-mediated p53 degradation, requiring compound-induced p53 nuclear translocation, while SiHa relies on p21-dependent G1 arrest .
  • Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to verify compound binding to E6/E7 oncoproteins in HPV+ models .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Log P Optimization : Replace methyl groups with hydrophilic moieties (e.g., -OH, -NH₂) at C2/C5. A study on CRF1 antagonists demonstrated that pyridine substitution at C3 reduced log P from 5.2 to 4.9, enhancing aqueous solubility (>10 mg/mL) .
  • Prodrug Approaches : Esterify methyl groups (e.g., acetate prodrugs) for improved BBB penetration, as seen in neuroactive pyrazolo[1,5-a]pyrimidines .

Q. How can researchers validate target engagement in vivo for this compound?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁸F- or ¹¹C-labeled analogs (e.g., 3-(2,4-dichlorophenyl)-N-fluoroalkyl derivatives) for microPET imaging to track biodistribution .
  • Biomarker Analysis : Measure plasma ACTH/cortisol levels in rodent models to confirm CRF1 receptor antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.